(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol
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Overview
Description
(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol is a chiral compound with a complex structure that includes a cyclohexene ring and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a ketone or aldehyde, using chiral catalysts or reagents. The reaction conditions typically include a solvent like ethanol or methanol, a reducing agent such as sodium borohydride or lithium aluminum hydride, and a chiral catalyst to ensure the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the reduction of the precursor compounds. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5S)-6-Methylbicyclo[3.2.0]hept-6-en-2-ol: A structurally similar compound with a bicyclic framework.
(1S,2S,5S)-6-Methylbicyclo[3.2.0]hept-6-en-2-one: Another related compound with a ketone functional group.
Uniqueness
(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol is unique due to its specific stereochemistry and the presence of both a cyclohexene ring and a butenol side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
221046-97-5 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2S)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/t11-,12+/m0/s1 |
InChI Key |
PWDOJWCZWKWKSE-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CCCC([C@@H]1C=C[C@H](C)O)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)O)(C)C |
Origin of Product |
United States |
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